tert-Butyl (1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octan-6-yl)carbamate
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Overview
Description
tert-Butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octan-6-yl]carbamate is a complex organic compound that features a boron-containing dioxaborolane ring. This compound is significant in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octan-6-yl]carbamate typically involves multiple steps, including the formation of the dioxaborolane ring and the subsequent attachment of the spirooctane and carbamate groups. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include halides and nucleophiles, leading to the formation of substituted products.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the boron atom, often using reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: The dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides
Scientific Research Applications
tert-Butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octan-6-yl]carbamate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can influence various biochemical pathways, making the compound valuable for studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
Similar compounds include other boron-containing organic molecules, such as:
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate These compounds share the dioxaborolane ring but differ in their additional functional groups and overall structure. The unique spirooctane and carbamate groups in tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octan-6-yl]carbamate confer distinct reactivity and applications .
Properties
Molecular Formula |
C19H34BNO4 |
---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octan-6-yl]carbamate |
InChI |
InChI=1S/C19H34BNO4/c1-16(2,3)23-15(22)21-13-8-10-19(11-9-13)12-14(19)20-24-17(4,5)18(6,7)25-20/h13-14H,8-12H2,1-7H3,(H,21,22) |
InChI Key |
BKTZBKQESSXWOO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC23CCC(CC3)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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